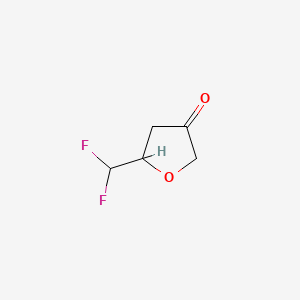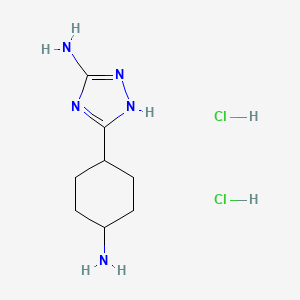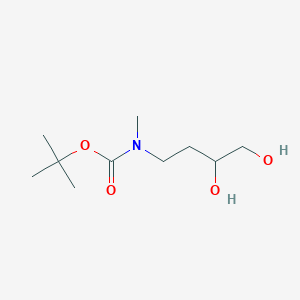
tert-butyl N-(3,4-dihydroxybutyl)-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(3,4-dihydroxybutyl)-N-methylcarbamate: is a chemical compound with a molecular weight of 205.25 g/mol . It is known for its unique blend of properties, making it valuable in various research and development endeavors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3,4-dihydroxybutyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 3,4-dihydroxybutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(3,4-dihydroxybutyl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler compounds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce simpler carbamates.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-(3,4-dihydroxybutyl)-N-methylcarbamate is used as a reference standard for pharmaceutical testing . Its unique properties make it valuable for studying various chemical reactions and mechanisms.
Biology
In biological research, the compound is used to study enzyme interactions and metabolic pathways. Its ability to interact with specific enzymes makes it a useful tool for understanding biological processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may be used in drug development and testing to evaluate its efficacy and safety.
Industry
In industrial applications, the compound is used in the production of various chemical products. Its stability and reactivity make it suitable for use in manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(3,4-dihydroxybutyl)-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and altering their activity. This interaction can lead to changes in metabolic pathways and cellular processes, making it a valuable tool for studying biochemical mechanisms.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(3,4-dihydroxybutyl)carbamate
- 7-tert-butyl-N-(3,4-dihydroxybutyl)-1H,5H,6H,7H,8H-pyrrolo[3,2-b]quinoline-3-carboxamide
Uniqueness
tert-Butyl N-(3,4-dihydroxybutyl)-N-methylcarbamate is unique due to its specific molecular structure and properties. Compared to similar compounds, it offers distinct reactivity and stability, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H21NO4 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
tert-butyl N-(3,4-dihydroxybutyl)-N-methylcarbamate |
InChI |
InChI=1S/C10H21NO4/c1-10(2,3)15-9(14)11(4)6-5-8(13)7-12/h8,12-13H,5-7H2,1-4H3 |
InChI Key |
KHJDCCKWDPTBEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


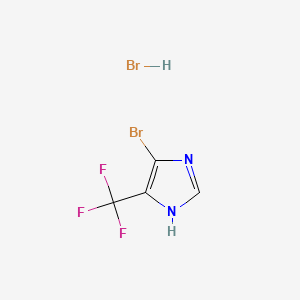
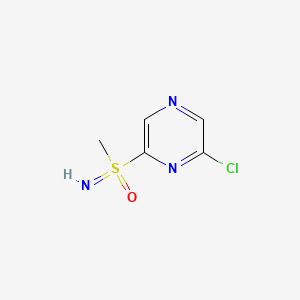
![Pyrazolo[1,5-a]pyridin-5-ylmethanamine dihydrochloride](/img/structure/B13457611.png)
![{1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine hydrochloride](/img/structure/B13457619.png)
![5-Methylspiro[2.3]hexan-5-amine](/img/structure/B13457632.png)
![Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate](/img/structure/B13457633.png)
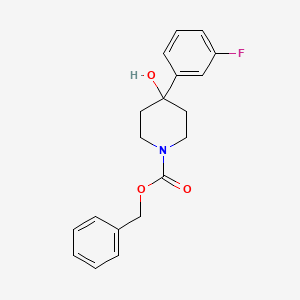
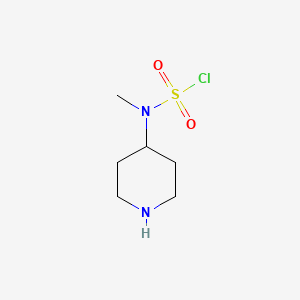
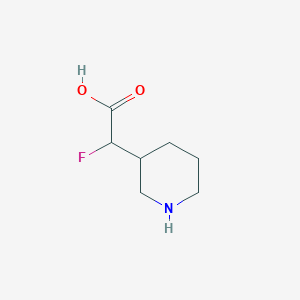

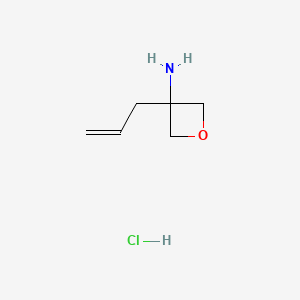
![(1R,4R)-2,2-difluoro-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13457653.png)
